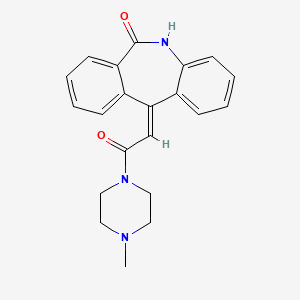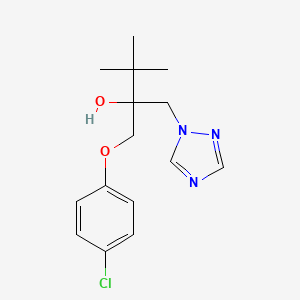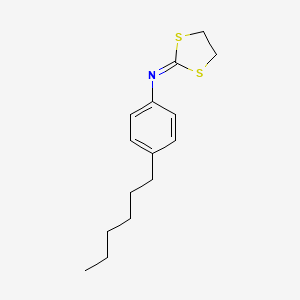
N-(4-hexylphenyl)-1,3-dithiolan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDL 19301 is a nonsteroidal anti-inflammatory agent. It was initially developed by Aventis SA and is known for its ability to inhibit inflammation without causing the typical gastrointestinal side effects associated with conventional nonsteroidal anti-inflammatory drugs .
Preparation Methods
The synthesis of MDL 19301 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride and sodium hydride .
Industrial production methods for MDL 19301 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
MDL 19301 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
MDL 19301 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying nonsteroidal anti-inflammatory drugs and their mechanisms.
Biology: Researchers use MDL 19301 to investigate its effects on various biological processes, such as inflammation and immune response.
Medicine: MDL 19301 is studied for its potential therapeutic applications in treating inflammatory diseases, arthritis, and other conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
MDL 19301 exerts its anti-inflammatory effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It achieves this by blocking the enzyme cyclooxygenase, which is involved in the conversion of arachidonic acid to prostaglandins. Additionally, MDL 19301 is a prodrug of MDL 16,861, which means it is metabolized in the body to produce the active compound .
Comparison with Similar Compounds
MDL 19301 is unique compared to other nonsteroidal anti-inflammatory drugs due to its lack of ulcerogenic activity at therapeutic doses. Similar compounds include:
MDL 16,861: The active metabolite of MDL 19301, which shares similar anti-inflammatory properties.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug with a different chemical structure but similar therapeutic effects.
Naproxen: Another common nonsteroidal anti-inflammatory drug with a longer duration of action compared to ibuprofen
MDL 19301 stands out due to its favorable therapeutic ratio and reduced gastrointestinal side effects, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C15H21NS2 |
|---|---|
Molecular Weight |
279.5 g/mol |
IUPAC Name |
N-(4-hexylphenyl)-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C15H21NS2/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-15-17-11-12-18-15/h7-10H,2-6,11-12H2,1H3 |
InChI Key |
UCYMEYOKZOKGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=C2SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B10801060.png)
![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B10801061.png)
![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B10801065.png)
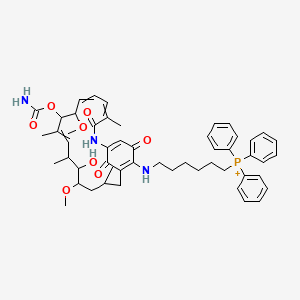
![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B10801091.png)
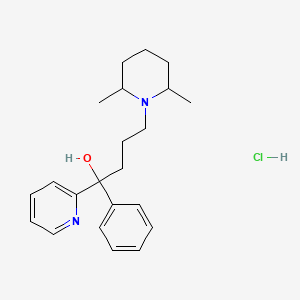
![6-[[(4E,6Z,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10801101.png)
![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid;methane](/img/structure/B10801106.png)
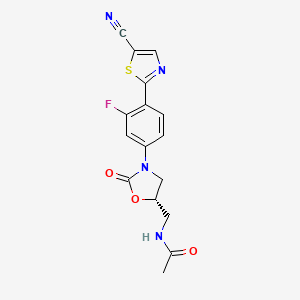
![7-Chloro-2-((E)-2-{3-[4-(2-methyl-imidazo[4,5-c]pyridin-1-yl)-phenoxymethyl]-phenyl}-vinyl)-quinoline](/img/structure/B10801112.png)
![2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride](/img/structure/B10801115.png)
![5,9-Diaminobenzo[a]phenoxazin-7-ium](/img/structure/B10801123.png)
